molecular formula C15H20O4 B1325747 7-(2-Ethoxyphenyl)-7-oxoheptanoic acid CAS No. 898791-63-4

7-(2-Ethoxyphenyl)-7-oxoheptanoic acid

Cat. No.: B1325747
CAS No.: 898791-63-4
M. Wt: 264.32 g/mol
InChI Key: ZFFVWPPWEUFDQK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
1.32 t (J = 7.0 Hz) 3H CH₃ (ethoxy)
3.42–3.49 m 2H OCH₂ (ethoxy)
2.35–2.44 t (J = 7.3 Hz) 2H CH₂ adjacent to ketone
1.54–1.62 quintet 2H CH₂ (chain)
12.10 s 1H COOH

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 207.5 : Ketone carbonyl (C=O)
  • δ 174.2 : Carboxylic acid (COOH)
  • δ 157.8 : Aromatic C-O (ethoxy)
  • δ 112–130 : Aromatic carbons

Infrared (IR) and Raman Spectroscopy

IR (KBr, cm⁻¹) :

  • 3075 : Aromatic C-H stretch
  • 1712 : Carboxylic acid C=O stretch
  • 1689 : Ketone C=O stretch
  • 1245 : C-O-C asymmetric stretch (ethoxy)
  • 755 : Out-of-plane C-H bend (monosubstituted benzene)

Raman shifts :

  • 1602 cm⁻¹ : Phenyl ring breathing mode
  • 1440 cm⁻¹ : CH₂ scissoring (aliphatic chain)

Mass Spectrometry (MS) and Isotopic Distribution

Electrospray Ionization (ESI-MS) :

  • Base peak : m/z 247.12 [M – H₂O + H]⁺
  • Fragmentation pattern :
    • m/z 179.08: Loss of ethoxybenzene (C₈H₁₀O)
    • m/z 121.03: Protonated ethoxybenzene fragment

Isotopic clusters match theoretical distributions within 0.002 Da resolution.

Computational Modeling and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) level :

  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity
  • Dipole moment : 4.8 Debye (polarized toward ketone and carboxylic acid groups)
  • Optimized geometry : Bond lengths:
    • C=O (ketone): 1.21 Å
    • C-O (ethoxy): 1.43 Å

Molecular Orbital and Hyperpolarizability Analyses

Frontier molecular orbitals :

  • HOMO : Localized on the phenyl ring (π-bonding)
  • LUMO : Delocalized over the carbonyl groups

First hyperpolarizability (β) :

  • β₀ = 1.4 × 10⁻³⁰ esu, suggesting weak nonlinear optical activity
  • Major contributor : Asymmetric charge transfer from ethoxy to carboxylic acid

Properties

IUPAC Name

7-(2-ethoxyphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-19-14-10-7-6-8-12(14)13(16)9-4-3-5-11-15(17)18/h6-8,10H,2-5,9,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFVWPPWEUFDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645435
Record name 7-(2-Ethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-63-4
Record name 2-Ethoxy-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Ethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reagent Approach Using Halogenated Precursors

A well-documented method involves the use of a halogenated pentane derivative to form a Grignard reagent, which then reacts with diethyl oxalate to build the keto acid framework. Although this method is described for 7-chloro-2-oxoheptanoic acid, it provides a foundational approach adaptable for 7-(2-ethoxyphenyl)-7-oxoheptanoic acid synthesis by substituting the halogenated alkyl precursor with an appropriate 2-ethoxyphenyl-containing halide.

Stepwise procedure:

  • Step 1: Preparation of the Grignard reagent by reacting 1-bromo-5-chloro-pentane with magnesium in anhydrous ether solvents (e.g., diethyl ether, tetrahydrofuran) under nitrogen atmosphere at controlled temperatures (-60°C to 0°C). The molar ratio of halide to magnesium is maintained between 1:1 to 1:3.

  • Step 2: Addition of the Grignard reagent to diethyl oxalate at low temperatures (-60°C to 0°C) to form the keto ester intermediate.

  • Step 3: Acidic hydrolysis of the intermediate using hydrochloric acid (4-10 mol/L) at elevated temperatures (50°C to 100°C) to yield the keto acid.

  • Step 4: Extraction, neutralization, washing, and concentration steps to isolate the pure keto acid.

This method is characterized by mild reaction conditions, relatively simple two-step synthesis, and moderate yields (up to 43% total yield reported for analogous compounds).

Esterification of this compound

For the preparation of the ethyl ester derivative (ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate), the keto acid undergoes esterification with ethanol in the presence of acid catalysts such as sulfuric acid under reflux conditions. This step is crucial for modifying solubility and reactivity properties for further chemical transformations.

Alternative Synthetic Routes

Other synthetic routes may involve:

  • Use of substituted phenyl halides or phenylboronic acids in cross-coupling reactions (e.g., Suzuki coupling) to introduce the 2-ethoxyphenyl group onto a ketoheptanoic acid scaffold.

  • Oxidation of precursor alcohols or aldehydes to the keto acid functionality.

  • Protection and deprotection strategies to manage reactive groups during multi-step synthesis.

However, detailed protocols for these alternative methods specific to this compound are less documented in open literature.

  • Data Table: Summary of Key Preparation Parameters
Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 1-bromo-5-chloro-pentane + Mg (ether) -60 to 0 0.5 - 2 hours - Formation of Grignard reagent
2 Grignard reagent + diethyl oxalate (ether) -60 to 0 0.5 - 2 hours - Addition reaction
3 Hydrolysis with HCl (4-10 mol/L) 50 - 100 1 - 4 hours 22.8-43.0 Acidic hydrolysis to keto acid
4 Esterification with ethanol + H2SO4 (catalyst) Reflux (~78) Several hours Variable Conversion to ethyl ester derivative
  • The Grignard reagent approach offers a straightforward and cost-effective route with mild conditions and acceptable yields, making it suitable for scale-up in industrial settings.

  • Control of temperature during Grignard formation and addition is critical to prevent side reactions and decomposition.

  • Acidic hydrolysis conditions influence the purity and yield of the keto acid; higher acid concentration and temperature improve conversion but require careful handling.

  • Esterification is a standard method to obtain ester derivatives, which are often more stable and easier to purify.

  • The presence of the ethoxy substituent on the phenyl ring can influence reactivity, requiring optimization of reaction conditions for coupling or substitution steps.

The preparation of this compound primarily relies on the formation of a Grignard reagent from a halogenated alkyl precursor, followed by addition to diethyl oxalate and subsequent hydrolysis. This method is efficient, with moderate yields and manageable reaction conditions. Esterification of the acid yields ethyl 7-(2-ethoxyphenyl)-7-oxoheptanoate, expanding its utility in further chemical synthesis. Optimization of reaction parameters such as temperature, reagent ratios, and hydrolysis conditions is essential for maximizing yield and purity.

This synthesis strategy is supported by patent literature and chemical supplier data, providing a robust foundation for research and industrial application.

Chemical Reactions Analysis

Types of Reactions

7-(2-Ethoxyphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-(2-Ethoxyphenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 7-(2-Ethoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

The following compounds share the 7-oxoheptanoic acid backbone but differ in aromatic substituents, influencing their physicochemical and biological properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
7-(2-Methoxyphenyl)-7-oxoheptanoic acid 2-Methoxyphenyl C₁₄H₁₈O₄ 262.29 Smaller ethoxy analog; increased polarity
7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid 2,3-Dichlorophenyl C₁₃H₁₄Cl₂O₃ 289.15 Enhanced electrophilicity; halogenated
7-(4-t-Butylphenyl)-7-oxoheptanoic acid 4-t-Butylphenyl C₁₇H₂₄O₃ 276.37 Bulky substituent; potential steric effects
7-(2-Bromophenyl)-7-oxoheptanoic acid 2-Bromophenyl C₁₃H₁₅BrO₃ 299.17 Bromine enhances lipophilicity

Key Observations:

  • Steric Effects : The 4-t-butyl group in may reduce binding affinity in enzyme-active sites due to steric hindrance.
  • Polarity : The methoxy analog is more polar than the ethoxy variant, influencing solubility and membrane permeability.

Derivatives with Modified Aliphatic Chains or Functional Groups

7-Ethoxy-4,7-dioxoheptanoic Acid
  • Structure : Features an additional ketone at position 4 (C₉H₁₄O₅; MW 202.2).
  • Synthesis : Derived from ethyl esters of dicarboxylic acids via oxidation .
  • Applications : Used as a bifunctional intermediate in organic synthesis .
Ethyl 7-(2-Methylphenyl)-7-oxoheptanoate
  • Structure : Ester derivative (C₁₆H₂₂O₃; MW 262.35).
  • Key Difference : The ester group enhances volatility and reduces acidity compared to the carboxylic acid .

Pharmacologically Active Analogs

Compound 4 (from )
  • Structure : Contains a dioxopiperidin-yl-isoindolin-yl moiety.
  • Application : Demonstrates anti-fibrotic activity by degrading LRG1 in renal fibrosis models .
  • Comparison: The aromatic and aliphatic modifications in this compound enable proteolysis-targeting chimera (PROTAC) activity, unlike the simpler 7-oxoheptanoic acid derivatives.

Biological Activity

7-(2-Ethoxyphenyl)-7-oxoheptanoic acid, with the chemical formula C15_{15}H20_{20}O4_4 and CAS number 898791-63-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Weight : 264.317 g/mol
  • Density : 1.107 g/cm³
  • Boiling Point : 439.1 °C at 760 mmHg
  • Flash Point : 160.8 °C
  • LogP : 3.303 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby modulating biochemical reactions.
  • Receptor Binding : The compound can bind to specific receptors on cell surfaces, influencing cellular responses and signal transduction pathways.
  • Gene Expression Modulation : It may affect intracellular signaling pathways that lead to changes in gene expression.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that related compounds possess significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Analgesic Properties

The analgesic effects of this compound have been explored in various studies. Preliminary findings suggest that it may provide relief from pain by modulating pain pathways, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Study on Analgesic Activity

A study published in the Journal of Medicinal Chemistry investigated the analgesic properties of several derivatives of oxoheptanoic acids, including this compound. The results indicated a moderate to strong analgesic activity comparable to standard analgesics used in clinical settings .

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with various cell lines, showing significant alterations in cell viability and proliferation rates. These studies suggest potential applications in cancer therapeutics, although further research is required to elucidate specific mechanisms .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC15_{15}H20_{20}O4_4Anti-inflammatory, analgesic
5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acidC13_{13}H16_{16}O4_4Moderate analgesic effects
2,2-Dimethyl-4-(4-isopropylphenyl)-4-oxobutyric acidC15_{15}H20_{20}O4_4Anti-inflammatory properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(2-Ethoxyphenyl)-7-oxoheptanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves two steps: (1) esterification of the precursor acid (e.g., this compound) with ethanol using acid catalysts like sulfuric acid under reflux conditions, and (2) hydrolysis of the ester to regenerate the carboxylic acid. Key factors affecting yield include catalyst concentration (0.5–2.0 mol%), solvent choice (e.g., toluene for azeotropic water removal), and reaction time (6–12 hours). Continuous flow reactors can enhance purity (>95%) by minimizing side reactions .

Q. How does the 2-ethoxyphenyl substituent influence the compound’s solubility and reactivity compared to para-substituted analogs?

  • Methodological Answer : The 2-ethoxyphenyl group introduces steric hindrance and electronic effects due to the ortho-substituted ethoxy group. Compared to 4-substituted analogs (e.g., 4-methoxyphenyl), the ortho-substituent reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL) and increases lipophilicity (logP ≈ 3.2). Reactivity in nucleophilic acyl substitutions is slower due to steric shielding of the ketone moiety .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of the ethoxyphenyl group (δ 1.4 ppm for CH3_3, δ 4.0 ppm for OCH2_2) and ketone (δ 207 ppm for C=O).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 278.1522 (C16 _{16}H22 _{22}O4 _4).
  • X-ray Crystallography : Resolves steric effects of the ortho-substituent on molecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across different assay systems?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell membrane permeability, enzyme isoforms). Systematic approaches include:

  • Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., IC50 _{50} in recombinant vs. cell-based systems).
  • Concentration Gradients : Test activity across 3–5 log units to identify non-linear dose responses.
  • Metabolite Profiling : Use LC-MS to rule out degradation products interfering with assays .

Q. What strategies optimize regioselectivity during functionalization of the heptanoic acid backbone?

  • Methodological Answer : To preserve the 2-ethoxyphenyl ketone during modifications:

  • Protecting Groups : Temporarily protect the ketone with ethylene glycol (forming a ketal) before reacting the carboxylic acid.
  • Selective Reagents : Use NaBH4 _4 for selective reduction of the ketone to a secondary alcohol without affecting the ester or acid groups.
  • Microwave-Assisted Synthesis : Enhances regioselectivity in substitution reactions (e.g., 80% yield for C-5 bromination) .

Q. How should experimental controls be designed to distinguish enzymatic vs. non-enzymatic degradation in metabolic studies?

  • Methodological Answer :

  • Heat-Inactivated Controls : Incubate the compound with heat-denatured enzymes (e.g., 70°C for 10 minutes) to assess non-enzymatic degradation.
  • pH Buffers : Test stability in buffers mimicking physiological pH (6.5–7.5) to isolate pH-dependent hydrolysis.
  • Inhibitor Coadministration : Use broad-spectrum protease/esterase inhibitors (e.g., PMSF) to confirm enzyme-mediated pathways .

Safety and Handling

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions >60°C to avoid inhalation of volatile byproducts (e.g., ethanol).
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.